ML171

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

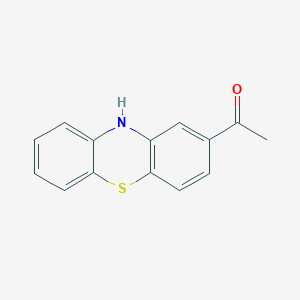

1-(10H-phenothiazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGBOHJGWOPYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216525 | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-94-3 | |

| Record name | 2-Acetylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenothiazin-2-yl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of ML171

An In-depth Technical Guide to the Mechanism of Action of ML171

Introduction

This compound, also known as 2-Acetylphenothiazine, is a potent and selective small-molecule inhibitor of the NADPH Oxidase 1 (NOX1) enzyme.[1][2][3] It was identified through high-throughput screening as a valuable chemical probe for investigating the physiological and pathophysiological roles of NOX1-derived Reactive Oxygen Species (ROS).[1][4] NOX1 is a member of the NADPH oxidase family, which are membrane-bound enzymes dedicated to generating ROS.[5] NOX1-dependent ROS production is implicated in a variety of cellular processes, including cell signaling, growth, motility, and angiogenesis, and has been linked to diseases such as cancer, hypertension, and inflammation.[1][5] The high selectivity of this compound for NOX1 over other NOX isoforms and ROS-producing enzymes makes it a critical tool for dissecting the specific contributions of NOX1 in complex biological systems.[3][6]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct and selective inhibition of the NOX1 enzyme complex, which blocks its ability to generate superoxide (O₂⁻) and subsequently other reactive oxygen species.[2][7] The inhibitory effect of this compound is reversible and can be overcome by the over-expression of the NOX1 protein in reconstituted cell systems, which strongly suggests that this compound directly targets the NOX1 catalytic subunit.[4][6]

Unlike broad-spectrum flavoprotein inhibitors like Diphenyleneiodonium (DPI), which irreversibly inhibit all NOX isoforms and other flavin-dependent enzymes, this compound exhibits a high degree of selectivity.[1][4] Studies have shown that this compound does not significantly interfere with mitochondrial ROS production or the activity of cytosolic regulators like Rac1 GTPase, further highlighting its specific action on the NOX1 enzyme itself.[3][4]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy and selectivity of this compound have been quantified across various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency against NOX1 and significantly weaker activity against other related enzymes.

Table 1: IC₅₀ Values of this compound in Cell-Based Assays

| Target Enzyme | Cell Line / System | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|

| NOX1 | HT29 Human Colon Cancer Cells | 0.129 - 0.156 | [1][3][4] |

| NOX1 | HEK293 (Reconstituted System) | 0.25 | [1][2][6] |

| NOX2 | HEK293 (Reconstituted System) | 3.0 - 5.0 | [3][6] |

| NOX3 | HEK293 (Reconstituted System) | 3.0 | [3][6] |

| NOX4 | HEK293 (Reconstituted System) | 5.0 |[3][6] |

Table 2: IC₅₀ Values for Off-Target Enzymes

| Target Enzyme | Assay Type | IC₅₀ Value (µM) | Reference(s) |

|---|

| Xanthine Oxidase | Biochemical Assay | ~5.0 - 5.5 |[1][3][6] |

Signaling Pathways Modulated by this compound

This compound acts upstream in signaling cascades that are dependent on NOX1-generated ROS. By inhibiting NOX1, this compound effectively dampens these downstream pathways. One well-documented example is the attenuation of the Ras-ERK1/2 signaling pathway, which is often activated by ROS and plays a crucial role in cell proliferation and survival.[8] In disease models, this inhibition of ROS-mediated signaling has been shown to reduce nociceptive sensitization.[8]

Figure 1: this compound inhibits the NOX1-ROS signaling cascade.

Experimental Protocols

The characterization of this compound involved a series of specific cell-based and biochemical assays to determine its potency, selectivity, and mechanism of action.

Screening and Validation Workflow

This compound was identified and validated through a multi-step process beginning with a high-throughput primary screen and followed by several counter-screens and secondary assays to confirm its specific activity against NOX1.

Figure 2: Experimental workflow for the identification of this compound.

HT29 Cell-Based Luminescence Assay (Primary Screen)

-

Objective: To identify inhibitors of NOX1-dependent ROS production in a high-throughput format.

-

Methodology:

-

Human colon cancer HT29 cells, which endogenously express NOX1, are seeded into 384-well plates (4x10⁴ cells/well).[2]

-

Cells are pre-incubated with test compounds (e.g., 10 µM this compound) or controls (DMSO, DPI) for 60 minutes at 37°C.[2]

-

A reagent mixture containing luminol (200 µM final concentration) and horseradish peroxidase (HRP, 0.32 units final concentration) is added to each well.[2]

-

Luminescence, generated by the reaction of luminol with ROS, is immediately quantified using a plate luminometer.[2]

-

Inhibition is calculated relative to DMSO (0% inhibition) and DPI (a known NOX inhibitor, 100% inhibition).[2]

-

HEK293 Reconstituted System Assay (Selectivity Testing)

-

Objective: To determine the selectivity of this compound against different NOX isoforms (NOX1, NOX2, NOX3, NOX4).

-

Methodology:

-

Human Embryonic Kidney (HEK293) cells are seeded in 6-well plates.[1]

-

Cells are co-transfected with the appropriate expression vectors for each NOX subtype and its required regulatory subunits.[1]

-

After allowing for protein expression, the transfected cells are treated with varying concentrations of this compound.

-

Intracellular ROS production is measured using a chemiluminescence assay employing a luminol probe.[1]

-

Dose-response curves are generated to calculate the IC₅₀ value for each NOX isoform.[1]

-

Invadopodia Formation Assay

-

Objective: To assess the functional effect of this compound on cancer cell invasion.

-

Methodology:

-

DLD1 human colon cancer cells are plated on glass coverslips.[3]

-

After 24 hours, cells are transfected with a vector expressing constitutively active Src tyrosine kinase (SrcYF) to induce invadopodia formation.[3]

-

48 hours post-transfection, cells are treated with 10 µM this compound, DMSO (vehicle), or 10 µM DPI (positive control) for 1 hour.[3]

-

Cells are then fixed, stained for actin and cortactin (markers for invadopodia), and visualized by confocal microscopy to quantify the formation of invadopodia and associated extracellular matrix degradation.[1][3]

-

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of NOX1. Its mechanism of action is centered on the direct inhibition of the NOX1 enzyme, leading to a reduction in ROS generation. This targeted action prevents the activation of downstream ROS-dependent signaling pathways, such as the ERK1/2 cascade, which are involved in cell proliferation and invasion. The extensive quantitative data and detailed experimental protocols available underscore its reliability as a chemical probe. For researchers in cellular biology and drug development, this compound serves as an indispensable tool for elucidating the specific roles of NOX1 in health and disease, offering a pharmacological means to validate NOX1 as a therapeutic target.

References

- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NOX1 Inhibitor, this compound [sigmaaldrich.com]

- 7. ML 171 | CAS 6631-94-3 | this compound | Tocris Bioscience [tocris.com]

- 8. This compound, a specific inhibitor of NOX1 attenuates formalin induced nociceptive sensitization by inhibition of ROS mediated ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

ML171: A Technical Guide to its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML171, also known as 2-acetylphenothiazine, is a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (NOX1).[1][2][3] Its discovery through high-throughput screening has provided a valuable chemical probe to investigate the physiological and pathological roles of NOX1-dependent reactive oxygen species (ROS) generation.[3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound

The identification of this compound as a selective NOX1 inhibitor was the result of a high-throughput screening (HTS) campaign.[3][5] The primary screen utilized a cell-based luminescence assay to measure the inhibition of NOX1 activity in a human colon cancer cell line.

High-Throughput Screening (HTS) Workflow

The HTS workflow was designed to identify and validate potent and selective inhibitors of NOX1.

References

- 1. CN105461655A - Method for synthesis of 2-acetyl phenothiazine with m-acetyl phenol and aniline as raw materials - Google Patents [patents.google.com]

- 2. AID 2664 - Late-stage luminescence-based cell-based dose response assay to identify inhibitors of NADPH oxidase 1 (NOX1): Synthesized analogs - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening of NOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 3, Assay Rationale and Description - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML171: A Technical Guide to a Selective Nox1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of ML171, a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (Nox1). The information presented herein is intended to support research and development efforts in fields where Nox1-mediated reactive oxygen species (ROS) production plays a critical role.

Chemical Properties and Structure

This compound, chemically known as 2-Acetylphenothiazine, is a cell-permeable compound that has been identified as a highly selective inhibitor of Nox1.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-Acetylphenothiazine | |

| Synonyms | This compound, 2-APT | [2][3] |

| Molecular Formula | C₁₄H₁₁NOS | [4] |

| Molecular Weight | 241.31 g/mol | [3][4] |

| CAS Number | 6631-94-3 | [4] |

| SMILES | CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2)=O | |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble to 100 mM in DMSO | [4] |

| Storage | Store at +4°C | [4] |

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of NADPH oxidase 1 (Nox1), effectively blocking Nox1-dependent generation of reactive oxygen species (ROS).[2] The inhibitory activity of this compound is highly specific for Nox1, with significantly lower potency against other Nox isoforms and other cellular sources of ROS, such as xanthine oxidase.[3][5] This selectivity makes this compound a valuable tool for studying the specific roles of Nox1 in various physiological and pathological processes.

The inhibitory concentrations of this compound against different enzymes are detailed in the following table.

| Target | Cell Line/System | IC₅₀ | Source |

| Nox1 | HEK293-Nox1 recombinant cell system | 0.25 µM | [2][4] |

| Nox1 | HT29 cells | 0.129 µM - 0.156 µM | [3][5] |

| Nox2 | HEK293 cells | > 3 µM (specifically 5 µM) | [3] |

| Nox3 | HEK293 cells | > 3 µM (specifically 3 µM) | [3] |

| Nox4 | HEK293 cells | > 3 µM (specifically 5 µM) | [3] |

| Xanthine Oxidase | 5.5 µM | [3][5] |

The mechanism of this compound's inhibitory action appears to be reversible, as its effects can be overcome by the overexpression of the Nox1 protein.[1][6] This suggests a direct interaction with the Nox1 enzyme complex. Functionally, this compound has been shown to inhibit SrcYF-induced invadopodia formation in human DLD1 colon cancer cells, highlighting its potential in cancer research.[4]

Signaling Pathway

This compound acts by inhibiting the Nox1 enzyme, which is a key component of a signaling pathway that leads to the production of superoxide and other reactive oxygen species. This pathway is initiated by various upstream signals that lead to the assembly and activation of the Nox1 enzyme complex at the cell membrane. This compound's intervention prevents the transfer of electrons from NADPH to molecular oxygen, thereby blocking ROS generation.

Caption: Mechanism of this compound as a Nox1 inhibitor.

Experimental Protocols

The characterization of this compound's activity and selectivity has been established through various in vitro assays. Below are detailed methodologies for key experiments.

Cell-Based Assay for Nox1-Dependent ROS Generation

This protocol is used to quantify the inhibitory effect of this compound on Nox1-dependent ROS production in a cellular context.

Materials:

-

HEK293 cells stably expressing the components of the Nox1 enzyme complex (Nox1, NoxO1, and NoxA1).

-

HT29 human colon cancer cells (endogenously expressing Nox1).

-

This compound compound.

-

Luminol or Carboxy-H2DCFDA.

-

Horseradish peroxidase (HRP) for luminol-based assays.

-

Cell culture medium and supplements.

-

384-well plates.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Seed HEK293-Nox1 or HT29 cells into 384-well plates and culture until they reach the desired confluency.

-

Prepare serial dilutions of this compound in DMSO.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined incubation period (e.g., 60 minutes) at 37°C.[2]

-

For luminol-based detection, add a solution containing luminol and HRP to each well.[2]

-

For fluorescence-based detection, load the cells with Carboxy-H2DCFDA.

-

Immediately measure the luminescence or fluorescence signal using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

References

- 1. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ML 171 (CAS 6631-94-3): R&D Systems [rndsystems.com]

- 5. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

ML171: A Selective Inhibitor of NADPH Oxidase 1 (NOX1) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML171, also known as 2-Acetylphenothiazine, has emerged as a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (NOX1).[1][2][3] NOX1 is a member of the NOX family of enzymes responsible for the regulated production of reactive oxygen species (ROS).[4] Dysregulation of NOX1-mediated ROS generation has been implicated in a variety of pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, selectivity profile, and its effects on key signaling pathways. Detailed experimental protocols for assays commonly used to characterize NOX1 inhibitors are also provided to facilitate further research and drug development efforts in this area.

Introduction to this compound

This compound is a cell-permeable and reversible inhibitor of NOX1, belonging to the phenothiazine class of compounds.[4][7] It was identified through high-throughput screening as a specific inhibitor of NOX1-dependent ROS production.[4] Its selectivity for NOX1 over other NOX isoforms and other ROS-producing enzymes makes it a valuable tool for elucidating the specific roles of NOX1 in cellular physiology and pathology.[3][8]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-Acetylphenothiazine | [2][3] |

| Synonyms | This compound, 2-APT | [2][3] |

| CAS Number | 6631-94-3 | [2][7] |

| Molecular Formula | C₁₄H₁₁NOS | [7] |

| Molecular Weight | 241.31 g/mol | [2][7] |

| Appearance | Yellow to orange solid/powder | [2][7] |

| Solubility | Soluble in DMSO (≥ 64 mg/mL) | [2][9] |

Mechanism of Action and Selectivity

This compound exerts its inhibitory effect by directly targeting the NOX1 enzyme, thereby blocking the generation of superoxide (O₂⁻) and consequently hydrogen peroxide (H₂O₂).[10] The inhibitory effect of this compound can be overcome by the overexpression of the NOX1 protein, suggesting a direct and competitive mechanism of action.[10]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against NOX1 and its selectivity over other NOX isoforms and xanthine oxidase have been determined in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Target | Assay System | IC₅₀ (μM) | Reference(s) |

| NOX1 | HT29 cells (endogenous expression) | 0.129 - 0.156 | [1][3] |

| NOX1 | HEK293 cells (reconstituted system) | 0.25 | [2][3][7] |

| NOX2 | HEK293 cells (reconstituted system) | 5 | [3][7] |

| NOX3 | HEK293 cells (reconstituted system) | 3 | [3][7] |

| NOX4 | HEK293 cells (reconstituted system) | 5 | [3][7] |

| Xanthine Oxidase | Cell-free assay | 5.5 | [3][8] |

Role of NOX1 in Signaling Pathways and Modulation by this compound

NOX1-generated ROS act as second messengers in a multitude of signaling pathways that regulate cellular processes such as proliferation, migration, and inflammation.[11][12] this compound, by inhibiting NOX1, can effectively modulate these pathways.

Key Signaling Pathways Involving NOX1

Several key signaling pathways are influenced by NOX1 activity. These include pathways initiated by growth factors like Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF), as well as inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[12][13] Downstream effectors of NOX1 signaling include MAP kinases (e.g., ERK1/2), Src family kinases, and transcription factors like NF-κB.[12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound as a NOX1 inhibitor.

Cell-Based Assay for NOX1 Activity (Luminol Chemiluminescence)

This assay measures the intracellular production of ROS in a cell line endogenously expressing NOX1, such as the human colon adenocarcinoma cell line HT29.[4][15]

Materials:

-

HT29 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound and other test compounds dissolved in DMSO

-

Luminol

-

Horseradish peroxidase (HRP)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed HT29 cells into a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.[15]

-

Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the growth medium from the cells and add 100 µL of the medium containing the test compounds to each well.

-

Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[4]

-

Prepare a detection reagent by mixing luminol (final concentration 100 µM) and HRP (final concentration 20 U/mL) in a suitable buffer.

-

Add 100 µL of the detection reagent to each well.

-

Immediately measure the chemiluminescence using a plate luminometer. Readings should be taken kinetically over a period of 30-60 minutes.

-

The inhibitory effect of the compounds is calculated by comparing the luminescence signal in the treated wells to that of the vehicle control (DMSO).

NOX Isoform Selectivity Assay in a Reconstituted HEK293 Cell System

This assay is used to determine the selectivity of an inhibitor for NOX1 over other NOX isoforms (NOX2, NOX3, NOX4) by transiently overexpressing the components of each NOX complex in HEK293 cells.[10]

Materials:

-

HEK293 cells

-

Expression vectors for NOX1, NOX2, NOX3, NOX4, and their respective regulatory subunits (p22phox, NOXO1, NOXA1, p47phox, p67phox, Rac1)

-

Transfection reagent (e.g., Lipofectamine)

-

Complete growth medium

-

This compound and other test compounds

-

Luminol and HRP

-

96-well plates

-

Luminometer

Procedure:

-

Seed HEK293 cells in 96-well plates.

-

On the following day, co-transfect the cells with the appropriate expression vectors for each NOX isoform and its regulatory subunits using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

-

Treat the transfected cells with various concentrations of this compound or control compounds for 1 hour.

-

Measure ROS production using the luminol/HRP-based chemiluminescence assay as described in section 4.1.

-

Determine the IC₅₀ values for each NOX isoform to assess the selectivity of the inhibitor.

Applications in Research and Drug Development

The high selectivity of this compound for NOX1 makes it an invaluable research tool for dissecting the specific contributions of this enzyme to various physiological and pathological processes.

-

Cancer Research: this compound has been shown to inhibit the formation of invadopodia in colon cancer cells, highlighting the role of NOX1 in cancer cell invasion and metastasis.[1][4][10]

-

Inflammatory Diseases: Given the involvement of NOX1 in inflammatory signaling, this compound can be used to investigate the therapeutic potential of NOX1 inhibition in conditions like inflammatory bowel disease.[16]

-

Cardiovascular Disease: NOX1 is implicated in pathologies such as hypertension and atherosclerosis.[4] this compound provides a means to explore the effects of selective NOX1 inhibition in these conditions.

-

Neurodegenerative Disorders: Emerging evidence suggests a role for NOX1 in neurological disorders, and this compound can be a useful probe to study these mechanisms.[4]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NOX1. Its favorable pharmacological profile makes it an essential tool for researchers in academia and industry. The detailed experimental protocols provided in this guide are intended to facilitate the consistent and reliable use of this compound in studying the multifaceted roles of NOX1 in health and disease, and to aid in the development of novel therapeutics targeting this important enzyme.

References

- 1. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upstream Regulators and Downstream Effectors of NADPH Oxidases as Novel Therapeutic Targets for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Dose Toxicity Study on this compound, a Selective NOX1 Inhibitor, in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

- 12. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hek293.com [hek293.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. High-Throughput Screening of NOX Inhibitors | Springer Nature Experiments [experiments.springernature.com]

ML171: A Technical Guide to its Role in Blocking ROS Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ML171 (also known as 2-Acetylphenothiazine or 2-APT), a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (NOX1). It details the mechanism of action, inhibitory efficacy, experimental methodologies, and the role of this compound in dissecting the signaling pathways governed by NOX1-dependent Reactive Oxygen Species (ROS) generation.

Introduction: The Significance of NOX1 Inhibition

The NADPH Oxidase (NOX) family of enzymes are primary producers of ROS, which act as critical second messengers in a myriad of physiological and pathological processes.[1][2] The NOX1 isoform, in particular, has been implicated in cell signaling, growth, angiogenesis, and blood pressure regulation.[3][4] Dysregulation of NOX1-dependent ROS production is linked to diseases including cancer, atherosclerosis, hypertension, and neuroinflammatory disorders.[4][5]

This compound emerged from high-throughput screening as a nanomolar, cell-permeable, and highly selective inhibitor of NOX1.[1][6] Its specificity distinguishes it from pan-NOX inhibitors like Diphenyleneiodonium (DPI), providing a refined tool for investigating the precise functions of NOX1.[6][7] This guide explores the core function of this compound: its ability to block NOX1-mediated ROS generation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by specifically targeting the NOX1 enzyme.[6][8] The NOX1 enzymatic complex requires the assembly of a membrane-bound catalytic subunit (NOX1) and p22phox, along with cytosolic regulatory subunits NOXO1 (organizer) and NOXA1 (activator), and the small GTPase Rac1.[2][9]

Studies have shown that the inhibitory effect of this compound on ROS generation can be surmounted by the increasing overexpression of the NOX1 protein itself.[6][8] However, increasing the expression of the regulatory subunits NOXA1 or NOXO1 does not rescue ROS production in the presence of this compound.[6][8] This strongly suggests that this compound directly interferes with the NOX1 catalytic subunit, rather than its activators or organizers.[8]

Caption: NOX1 Activation Pathway and this compound Inhibition Point.

Quantitative Data: Inhibitory Potency and Selectivity

This compound demonstrates high potency for NOX1 with significant selectivity over other NOX isoforms and alternative cellular sources of ROS.

Table 1: IC50 Values of this compound Against NOX Isoforms and Other Enzymes

| Target Enzyme | IC50 Value (μM) | Assay System | Reference(s) |

|---|---|---|---|

| NOX1 | 0.25 | Recombinant HEK293 cells | [3][10] |

| NOX2 | >10 | Human Neutrophils | [6][7] |

| NOX2 | 5 | Recombinant HEK293 cells | [10] |

| NOX3 | 3 | Recombinant HEK293 cells | [7][10] |

| NOX4 | 5 | Recombinant HEK293 cells | [7][10] |

| Xanthine Oxidase | 5.5 | Recombinant HEK293 cells |[7][10] |

Table 2: Cell-Based IC50 Values of this compound

| Cell Line | IC50 Value (μM) | Assay Notes | Reference(s) |

|---|---|---|---|

| HT29 (Human Colon Cancer) | 0.129 | Endogenous NOX1 expression | [3][8][10] |

| HEK293-NOX1 | 0.25 | Reconstituted NOX1 system |[3][7] |

The data clearly indicates that this compound is a nanomolar inhibitor of NOX1, with selectivity of at least 12-fold over NOX3 and 20-fold over NOX2 and NOX4 in comparable recombinant systems.[7][10]

Experimental Protocols

Precise measurement of ROS is critical for evaluating inhibitor efficacy. The following are detailed methodologies for key experiments cited in the characterization of this compound.

This assay is widely used to measure extracellular and intracellular ROS production.

-

Cell Culture: Plate cells (e.g., HT29) in a 384-well white, clear-bottom plate and culture until they reach the desired confluency.

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound (or DMSO as a vehicle control and DPI as a positive control) for 1 hour at 37°C.[6] A typical final concentration for library compounds is 10 μM.[3]

-

Reagent Preparation: Prepare a mixture containing luminol (final concentration 200 μM) and horseradish peroxidase (HRP, final concentration 0.32 units).[3]

-

Measurement: Add the luminol/HRP mixture to each well.[3]

-

Data Acquisition: Immediately quantify luminescence using a 384-well plate luminometer.[3] Reduced luminescence in this compound-treated wells compared to DMSO control indicates inhibition of ROS production.[3]

This method uses a cell-permeant fluorescent probe to detect intracellular ROS.

-

Cell Culture: Grow cells on glass coverslips or in appropriate culture plates.

-

Inhibitor Treatment: Incubate cells with this compound or controls for a specified period (e.g., 1 hour).[10]

-

Probe Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with 2',7'-dihydrodichlorofluorescein diacetate (H2DCFDA) at a final concentration of 100 μM for 30-60 minutes in the dark at 37°C.[11]

-

ROS Induction (Optional): If basal ROS levels are low, stimulate cells with an appropriate agonist (e.g., 5 μM fMLP for neutrophils).[6]

-

Data Acquisition: After washing to remove excess probe, measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence plate reader, flow cytometer, or confocal microscope (Excitation: ~490 nm, Emission: ~519 nm).[11]

Caption: Experimental Workflow for Testing this compound via Chemiluminescence.

Role in Blocking Downstream Signaling

NOX1-generated ROS are not simply byproducts of metabolism; they are key signaling molecules that can modulate downstream pathways through the oxidative modification of proteins like kinases and phosphatases. This compound is instrumental in verifying the role of NOX1 in these cascades.

Cancer Invasion: In colon cancer cells, NOX1-derived ROS are necessary for the formation of invadopodia, which are actin-rich structures that degrade the extracellular matrix (ECM), facilitating cell invasion.[1][6] this compound has been shown to block the formation of these functional invadopodia, highlighting its potential as an anti-invasive agent.[1][10]

Inflammatory Pain: In models of inflammatory pain, ROS contribute to nociceptive sensitization.[12] this compound administration can reverse the increased levels of ROS and phosphorylated ERK1/2 (pERK1/2) in the dorsal root ganglion and spinal dorsal horn, thereby reducing the pain response.[12] This demonstrates that this compound attenuates pain by inhibiting the NOX1-ROS-ERK1/2 signaling axis.[12]

Caption: this compound Blocks the NOX1-ROS-ERK1/2 Pain Signaling Pathway.

Conclusion

This compound is a powerful and selective chemical probe for the study of NOX1 biology. Its ability to potently block NOX1-dependent ROS generation with high specificity allows researchers to dissect the role of this enzyme in complex signaling networks. The quantitative data underscores its potency, and the detailed protocols provide a framework for its application in research settings. By inhibiting downstream signaling pathways involved in cancer and pain, this compound not only serves as an invaluable research tool but also represents a promising starting point for the development of therapeutic agents targeting diseases driven by oxidative stress.[1][12]

References

- 1. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NOX Dependent ROS Generation and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Single-Dose Toxicity Study on this compound, a Selective NOX1 Inhibitor, in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 12. This compound, a specific inhibitor of NOX1 attenuates formalin induced nociceptive sensitization by inhibition of ROS mediated ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on ML171 and NOX1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ML171, a potent and selective inhibitor of NADPH Oxidase 1 (NOX1). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the quantitative data, experimental protocols, and signaling pathways associated with this compound and its target, NOX1.

Quantitative Data Summary

This compound has been identified as a highly selective, cell-permeable, and reversible inhibitor of NOX1.[1] Its potency and selectivity have been quantified across various cell-based assays. The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against NOX1 and other related enzymes.

| Target Enzyme | Cell Line/Assay System | IC50 Value (µM) | Reference |

| NOX1 | HT29 cells | 0.129 | [1][2][3] |

| NOX1 | HEK293 cells (recombinant) | 0.25 | [1][2][3][4][5] |

| NOX2 | HEK293 cells | 5 | [1][2] |

| NOX3 | HEK293 cells | 3 | [1][2] |

| NOX4 | HEK293 cells | 5 | [1][2] |

| Xanthine Oxidase | In vitro | 5.5 | [1][2] |

This compound demonstrates a significant selectivity for NOX1, with IC50 values in the nanomolar range for this isoform, while exhibiting much lower potency against other NOX family members and xanthine oxidase.[1][2] This selectivity makes this compound a valuable tool for studying the specific roles of NOX1 in various physiological and pathological processes.

Experimental Protocols

The characterization of this compound as a NOX1 inhibitor has been established through a series of key experiments. The methodologies for these assays are detailed below to facilitate reproducibility and further investigation.

1. Cell-Based Assays for NOX1 Activity

-

Objective: To determine the potency of this compound in inhibiting NOX1-dependent Reactive Oxygen Species (ROS) production in a cellular context.

-

Cell Lines:

-

HT29 Human Colon Cancer Cells: These cells endogenously express NOX1 and are a well-established model for studying NOX1 activity.[2][3]

-

HEK293 Cells: These cells are transfected to express the components of the NOX1 enzyme complex (NOX1, NOXO1, and NOXA1) and a constitutively active form of Rac1 (Rac1-Q61L), providing a reconstituted system for specific analysis of NOX1 activity.[6][7]

-

-

Protocol:

-

Cells are seeded in appropriate multi-well plates and cultured to a suitable confluency.

-

For HEK293 cells, transfection with the necessary plasmids is performed 16-24 hours prior to the assay.[6][7]

-

Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified incubation period (typically 1 hour).[2][6]

-

ROS production is subsequently measured using a detection reagent.

-

2. Measurement of Reactive Oxygen Species (ROS) Production

Two primary methods have been employed to quantify NOX1-dependent ROS generation:

-

Chemiluminescence Assay:

-

Principle: This method utilizes luminol as a probe, which in the presence of horseradish peroxidase (HRP), reacts with ROS (specifically superoxide) to produce a light signal that is proportional to the amount of ROS generated.[3][7]

-

Procedure:

-

Following incubation with this compound, a solution containing luminol and HRP is added to each well.[3][7]

-

The plate is incubated for a short period (e.g., 10 minutes) at 37°C.[7]

-

Luminescence is immediately quantified using a plate luminometer.[3][7]

-

Inhibition of NOX1 activity by this compound results in a reduced luminescence signal.[3]

-

-

-

Fluorescent Probe Assay (Carboxy-H2DCFDA):

-

Principle: Carboxy-H2DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.

-

Procedure:

-

After treatment with this compound, cells are loaded with Carboxy-H2DCFDA.

-

The fluorescence intensity is measured using a fluorescence plate reader or by flow cytometry. A decrease in fluorescence indicates inhibition of ROS production.[3]

-

-

3. Invadopodia Formation Assay

-

Objective: To assess the functional consequence of NOX1 inhibition by this compound on cancer cell invasion.

-

Protocol:

-

DLD1 cells are plated on glass coverslips coated with an extracellular matrix (ECM) component.

-

Cells are transfected with a constitutively active Src mutant (SrcYF) to induce invadopodia formation.[2]

-

48 hours post-transfection, cells are treated with this compound (e.g., 10 µM) for 1 hour.[2]

-

Cells are then fixed, stained for F-actin and cortactin (markers for invadopodia), and visualized by confocal microscopy to assess the formation of ECM-degrading invadopodia.[2]

-

Signaling Pathways and Mechanisms

NOX1 Activation and Signaling

NOX1 is a multi-subunit enzyme complex that, upon activation, generates superoxide by transferring electrons from NADPH to molecular oxygen.[8][9] The activation of NOX1 is a tightly regulated process involving the assembly of cytosolic regulatory subunits with the catalytic subunit at the cell membrane.

Caption: NOX1 Activation Signaling Pathway

Mechanism of this compound Inhibition

This compound acts as a direct inhibitor of the NOX1 enzyme. Studies have shown that its inhibitory effect can be overcome by the overexpression of the NOX1 protein itself, but not by the overexpression of its regulatory subunits, NoxA1 or NoxO1.[6] This suggests that this compound likely targets the NOX1 catalytic subunit directly.

Caption: Mechanism of NOX1 Inhibition by this compound

Experimental Workflow for Evaluating this compound

The process of identifying and characterizing this compound as a NOX1 inhibitor followed a logical experimental workflow, starting from high-throughput screening and progressing to specific validation assays.

Caption: Experimental Workflow for this compound Evaluation

References

- 1. NOX1 Inhibitor, this compound The NOX1 Inhibitor, this compound, also referenced under CAS 6631-94-3, controls the biological activity of NOX1. | 6631-94-3 [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ML 171 (CAS 6631-94-3): R&D Systems [rndsystems.com]

- 5. adooq.com [adooq.com]

- 6. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology [mdpi.com]

- 9. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of ML171 in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preliminary research on ML171, a potent and selective inhibitor of NADPH oxidase 1 (NOX1), and its implications for cancer therapy. By targeting NOX1-dependent reactive oxygen species (ROS) production, this compound presents a promising avenue for inhibiting cancer cell invasion and proliferation. This document provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental procedures.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound against various NADPH oxidase (NOX) isoforms and other ROS-producing enzymes.

Table 1: Inhibitory Activity of this compound

| Target | Assay System | IC50 Value | Reference |

| NOX1 | HEK293 cell-based assay | 129–156 nM | [1] |

| NOX1 | HEK293-Nox1 confirmatory assay | 0.25 µM | [2][3] |

| NOX2 | HEK293 cell-based assay | 5 µM | [2] |

| NOX3 | HEK293 cell-based assay | 3 µM | [2] |

| NOX4 | HEK293 cell-based assay | 5 µM | [2] |

| Xanthine Oxidase | HEK293 cell-based assay | 5.5 µM | [2] |

Table 2: Effect of this compound on ROS Generation in a Colon Cancer Cell Line

| Cell Line | Assay | IC50 Value | Reference |

| HT29 (Human Colon Cancer) | Chemiluminescence (CL) assay | 0.129 µM | [4][5] |

Key Experimental Protocols

This section details the methodologies employed in the preliminary studies of this compound.

Cell-Based Assay for NOX1 Inhibition

This protocol was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against NOX1.

-

Cell Line: Human Embryonic Kidney (HEK293) cells reconstituted with the necessary components for NOX1-dependent ROS generation.[4]

-

Procedure:

-

HEK293 cells engineered to express NOX1 are cultured under standard conditions.

-

Cells are treated with varying concentrations of this compound.

-

ROS generation is induced.

-

ROS levels are quantified using a suitable detection method, such as a luminol-based chemiluminescence assay.[3][4]

-

The IC50 value is calculated from the dose-response curve.

-

ROS Generation Assay in Cancer Cells

This protocol measures the ability of this compound to inhibit ROS production in a human colon cancer cell line.

-

Cell Line: HT29 human colon cancer cells, which endogenously express NOX1.[4]

-

Procedure:

-

HT29 cells are seeded in a 384-well plate at a density of 4 x 10^4 cells per well in a final volume of 30 µL.[3]

-

Cells are treated with this compound (final concentration, for instance, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[3]

-

A mixture containing luminol (final concentration 200 µM) and horseradish peroxidase (HRP, final concentration 0.32 units) is added to each well.[3]

-

Luminescence is immediately quantified using a plate luminometer to determine the rate of ROS generation.[3]

-

Alternatively, ROS production can be measured by carboxy-H2-DCFDA staining.[4][5]

-

Invadopodia Formation Assay

This assay assesses the impact of this compound on the formation of invadopodia, which are cellular structures critical for cancer cell invasion.

-

Cell Line: DLD1 human colon cancer cells.[2]

-

Procedure:

-

DLD1 cells are plated on glass coverslips.

-

After 24 hours, cells are transfected with a vector to induce invadopodia formation (e.g., active SrcYF).[2]

-

48 hours post-transfection, cells are treated with this compound (e.g., 10 µM) for 1 hour.[2]

-

Cells are then fixed, stained, and visualized by confocal microscopy to assess the formation of invadopodia and degradation of the extracellular matrix.[2]

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound in cancer.

Caption: Mechanism of this compound in inhibiting cancer cell invasion.

Caption: A generalized workflow for in vitro studies of this compound.

References

- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Selective Nox1 Inhibitor ML171: A Technical Guide to its Effects on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML171, also known as 2-Acetylphenothiazine, is a potent and selective small-molecule inhibitor of NADPH oxidase 1 (Nox1).[1][2] The NADPH oxidase (Nox) family of enzymes are key producers of reactive oxygen species (ROS) in a variety of cell types.[2] These ROS play crucial roles in both physiological and pathological processes, acting as signaling molecules in pathways that regulate cell growth, inflammation, and apoptosis. Dysregulation of Nox activity is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This compound's high selectivity for Nox1 over other Nox isoforms and other ROS-producing enzymes makes it a valuable tool for dissecting the specific roles of Nox1-derived ROS in cellular signaling. This technical guide provides an in-depth overview of the effects of this compound on cellular signaling pathways, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the pathways and workflows involved.

Data Presentation: Inhibitory Profile of this compound

This compound exhibits a high degree of selectivity for Nox1. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Nox isoforms and other ROS-producing enzymes, compiled from multiple cell-based assays. This quantitative data highlights the specificity of this compound, enabling researchers to confidently attribute observed effects to the inhibition of Nox1.

| Target Enzyme | Cell Line/System | IC50 Value (µM) | Reference |

| Nox1 | HT29 | 0.129 | [1] |

| Nox1 | HEK293 (recombinant) | 0.25 | [1] |

| Nox2 | HEK293 (recombinant) | 5.0 | [1] |

| Nox2 | Cell-free system | >10 | [3] |

| Nox3 | HEK293 (recombinant) | 3.0 | [1] |

| Nox4 | HEK293 (recombinant) | 5.0 | [1] |

| Xanthine Oxidase | Cell-based assay | 5.5 | [1] |

Core Signaling Pathway Affected by this compound

The primary mechanism of action of this compound is the direct inhibition of the Nox1 enzyme, leading to a reduction in the production of superoxide (O2•−) and consequently other reactive oxygen species (ROS). This interruption of ROS generation has significant downstream effects on multiple signaling cascades that are sensitive to the cellular redox state.

Figure 1: Core mechanism of this compound action.

Downstream Signaling Cascades Modulated by this compound

By reducing Nox1-dependent ROS production, this compound influences several critical downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. ROS are known to be potent activators of this pathway. By inhibiting Nox1-mediated ROS generation, this compound can effectively attenuate the phosphorylation and activation of key kinases in this cascade, such as ERK1/2.[4][5]

Figure 2: this compound's effect on the MAPK/ERK pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and immunity. ROS can activate this pathway by promoting the degradation of the inhibitory IκB proteins, which allows the NF-κB transcription factors to translocate to the nucleus and initiate gene transcription. This compound, by reducing ROS levels, can prevent IκB degradation and subsequent NF-κB activation.[6]

Figure 3: this compound's impact on NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular signaling.

Measurement of ROS Production (Luminol-Based Chemiluminescence Assay)

This protocol is adapted for use with HT29 cells, which endogenously express Nox1.

Materials:

-

HT29 cells

-

This compound

-

Luminol

-

Horseradish Peroxidase (HRP)

-

Phosphate Buffered Saline (PBS)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HT29 cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.

-

This compound Treatment: The following day, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for 1 hour at 37°C.

-

Reagent Preparation: Prepare a working solution of luminol (final concentration 50-100 µM) and HRP (final concentration 0.1-0.2 U/mL) in PBS.

-

Chemiluminescence Measurement: Add the luminol/HRP working solution to each well. Immediately place the plate in a luminometer pre-warmed to 37°C and measure luminescence at regular intervals (e.g., every 2 minutes) for a period of 30-60 minutes.

-

Data Analysis: The rate of chemiluminescence is proportional to the rate of ROS production. Plot the luminescence signal over time for each treatment condition. The inhibitory effect of this compound can be quantified by comparing the signal from treated wells to the vehicle control.

Figure 4: Workflow for ROS production assay.

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates.

Materials:

-

Cells of interest (e.g., HT29, HEK293)

-

This compound

-

Stimulant (e.g., growth factor, if required to induce ERK phosphorylation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat with this compound or vehicle for the specified time. If necessary, stimulate with an appropriate agonist to induce ERK phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[7]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Denature the proteins by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8][9]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[10]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[10]

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.

Figure 5: Western blot workflow for p-ERK analysis.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines the visualization and quantification of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus.

Materials:

-

Cells of interest cultured on coverslips

-

This compound

-

Stimulant to induce NF-κB activation (e.g., TNF-α)

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Culture cells on coverslips. Treat with this compound or vehicle, followed by stimulation with an NF-κB activator for the appropriate time.

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA. Permeabilize the cells with permeabilization buffer.

-

Immunostaining:

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The translocation of NF-κB is observed as an increase in the fluorescence signal of the p65 subunit within the DAPI-stained nucleus. Quantification can be performed by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each condition.[11][12]

Figure 6: Workflow for NF-κB immunofluorescence assay.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the roles of Nox1-derived ROS in cellular signaling. Its ability to potently inhibit Nox1 with minimal off-target effects allows for the precise dissection of downstream pathways, including the MAPK/ERK and NF-κB cascades. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of redox signaling in health and disease. The continued use of this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of Nox1 and may pave the way for the development of novel therapeutic strategies targeting this key enzyme.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOX1 Inhibition Attenuates Kidney Ischemia-Reperfusion Injury via Inhibition of ROS-Mediated ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. benchchem.com [benchchem.com]

- 9. Western Blot Sample Preparation Protocol [novusbio.com]

- 10. benchchem.com [benchchem.com]

- 11. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Selectivity Profile of ML171: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ML171, a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (NOX1). This compound, also known as 2-Acetylphenothiazine (2-APT), has emerged as a critical tool for investigating the physiological and pathological roles of NOX1-derived reactive oxygen species (ROS). This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound exhibits significant selectivity for NOX1 over other ROS-producing enzymes, including other members of the NOX family and xanthine oxidase. The following tables summarize the inhibitory potency of this compound as determined by various cell-based assays.

Table 1: Inhibitory Activity of this compound against Human NOX Isoforms and Xanthine Oxidase

| Target Enzyme | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| NOX1 | HT29 | Chemiluminescence | 0.129 | [1][2][3] |

| NOX1 | HEK293 (reconstituted) | Chemiluminescence | 0.25 | [1][2][4] |

| NOX2 | HEK293 (reconstituted) | Chemiluminescence | 5 | [2] |

| NOX3 | HEK293 (reconstituted) | Chemiluminescence | 3 | [2] |

| NOX4 | HEK293 (reconstituted) | Chemiluminescence | 5 | [2] |

| Xanthine Oxidase | - | Biochemical Assay | 5.5 | [2] |

Table 2: Comparison of this compound with the General NOX Inhibitor DPI

| Compound | Target | IC50 (µM) | Notes |

| This compound | NOX1 | 0.129 - 0.25 | Highly selective for NOX1 |

| Diphenyleneiodonium (DPI) | Pan-NOX, other flavoenzymes | Broad | Non-selective, irreversible inhibitor |

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the selectivity profile of this compound.

Cell-Based High-Throughput Screening for NOX1 Inhibitors

The initial identification of this compound as a NOX1 inhibitor was achieved through a high-throughput screening (HTS) campaign.

-

Objective: To identify small-molecule inhibitors of NOX1-dependent ROS production.

-

Cell Line: Human colon adenocarcinoma HT29 cells, which endogenously express NOX1 as the primary NOX isoform.

-

Assay Principle: A luminol-based chemiluminescence assay was used to measure intracellular ROS levels. In the presence of horseradish peroxidase (HRP), luminol reacts with ROS to produce a light signal that is proportional to the level of ROS.

-

Protocol:

-

HT29 cells were seeded in 384-well plates at a density of 4 x 10^4 cells per well in a final volume of 30 µL.

-

Cells were treated with library compounds (including this compound), DMSO (vehicle control), or Diphenyleneiodonium (DPI, positive control) at a final concentration of 10 µM for 60 minutes at 37°C.

-

A 20 µL mixture containing luminol (final concentration 200 µM) and HRP (final concentration 0.32 units) was added to each well.

-

Luminescence was immediately quantified using a 384-well plate luminometer. A decrease in luminescence indicated inhibition of ROS production.

-

Counterscreening Assays

To eliminate false positives from the primary screen, a series of counterscreening assays were performed.

-

Luminol Interference Assay: To identify compounds that directly inhibit the luminol-peroxide reaction, a biochemical assay was conducted. Compounds were incubated with hydrogen peroxide (H₂O₂), HRP, and luminol. A decrease in luminescence in this cell-free system indicated direct interference with the detection chemistry.

-

Cytotoxicity Assay: To rule out compounds that inhibit ROS production by inducing cell death, a cytotoxicity assay was performed. Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Selectivity Profiling in Reconstituted HEK293 Cell Systems

To determine the selectivity of this compound against different NOX isoforms, reconstituted cell-based assays were employed.

-

Objective: To quantify the inhibitory activity of this compound against NOX1, NOX2, NOX3, and NOX4.

-

Cell Line: Human Embryonic Kidney (HEK293) cells, which have low endogenous NOX expression.

-

Protocol:

-

HEK293 cells were transiently co-transfected with expression vectors for the respective NOX isoform (NOX1, NOX2, NOX3, or NOX4) and their required regulatory subunits (e.g., NOXO1 and NOXA1 for NOX1).

-

16 hours post-transfection, cells were harvested and seeded in 96-well plates.

-

Cells were treated with varying concentrations of this compound for 1 hour at 37°C.

-

ROS production was measured using the luminol-based chemiluminescence assay as described in section 2.1.

-

IC50 values were calculated from the dose-response curves.

-

Carboxy-H2DCFDA Staining for ROS Detection

An alternative method to validate the inhibitory effect of this compound on ROS production was employed using the fluorescent probe carboxy-H2DCFDA.

-

Objective: To confirm the inhibition of intracellular ROS by this compound using a fluorescence-based method.

-

Principle: Carboxy-H2DCFDA is a cell-permeable probe that is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Cells (e.g., HT29) were seeded in a suitable format (e.g., 96-well plate or on coverslips).

-

Cells were loaded with 10 µM carboxy-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

The loading medium was removed, and cells were washed with phosphate-buffered saline (PBS).

-

Cells were then treated with this compound or control compounds for the desired time.

-

The fluorescence intensity was measured using a fluorescence microplate reader or visualized by fluorescence microscopy.

-

Invadopodia Formation Assay

The functional consequence of NOX1 inhibition by this compound was assessed by its effect on the formation of invadopodia, which are actin-rich protrusions involved in cancer cell invasion.

-

Objective: To determine if this compound can inhibit the formation of functional invadopodia in colon cancer cells.

-

Cell Line: Human colon cancer DLD1 cells.

-

Protocol:

-

DLD1 cells were plated on glass coverslips.

-

After 24 hours, cells were transfected with a constitutively active form of the tyrosine kinase Src (SrcYF) to induce invadopodia formation.

-

48 hours post-transfection, cells were treated with 10 µM this compound, DMSO (vehicle control), or 10 µM DPI for 1 hour.

-

Cells were then fixed, permeabilized, and stained for F-actin using Alexa Fluor 568-phalloidin and for the invadopodia marker cortactin using a specific antibody.

-

The formation of invadopodia was visualized and quantified by confocal microscopy.

-

Visualizations

The following diagrams illustrate key concepts related to the selectivity and mechanism of action of this compound.

References

- 1. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ML171, a Selective NOX1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of ML171, a potent and selective inhibitor of NADPH oxidase 1 (NOX1). The following sections detail established protocols, dosage information from various murine studies, and the underlying signaling pathways affected by this compound, offering a valuable resource for designing and executing in vivo experiments.

Summary of In Vivo Study Protocols and Dosages

This compound has been utilized in several in vivo mouse models to investigate its therapeutic potential in various diseases. The administration protocols and dosages have varied depending on the study's objective, ranging from single-dose toxicity assessments to chronic administration for efficacy studies. The following table summarizes the key quantitative data from these studies.

| Animal Model | Dosing Regimen | Route of Administration | Vehicle | Study Duration | Key Findings |

| ICR Mice | Single dose of 125, 250, and 500 mg/kg | Intraperitoneal (IP) Injection | 10% DMSO, 40% PEG300, and 5% Tween-80 in physiological saline | 14 days | Lethal dose (LD) was 500 mg/kg. The safe single dose was determined to be 250 mg/kg or less, with 125 mg/kg showing no significant abnormalities.[1][2] |

| NOD Mice | 30 mg/kg daily | Intraperitoneal (IP) Injection | PEG200:Cremaphore EL; Ethanol; ddH2O (7:1:1:1) | 4 weeks | Reduced conversion to diabetes. The half-life of this compound was 2.58 hours following a 30 mg/kg IP bolus.[3] |

| ICR Mice | 60 mg/kg | Intraperitoneal (IP) Injection | Not specified | Preclinical study | Well-tolerated without any adverse events.[1] |

| Mice | Not specified | Not specified | Not specified | Not specified | Attenuated formalin-induced nociceptive sensitization.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating or adapting these protocols for future research.

Single-Dose Toxicity Study in ICR Mice

This protocol is based on a study designed to determine the safety and lethal dose of a single intraperitoneal injection of this compound.[1][2]

1. Animal Model and Acclimatization:

- Species: Institute of Cancer Research (ICR) mice, 6 weeks old.[1][2]

- Sex: Both male and female mice should be used.[1][2]

- Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions to allow them to adapt to the new environment.[1][2]

2. Group Allocation:

- Divide the mice into at least five groups (n=5 per sex per group):

- Group 1: Negative Control (untreated).[1][2]

- Group 2: Vehicle Control.[1][2]

- Group 3: 125 mg/kg this compound.[1][2]

- Group 4: 250 mg/kg this compound.[1][2]

- Group 5: 500 mg/kg this compound.[1][2]

3. Preparation and Administration of this compound:

- Vehicle: Prepare a vehicle solution of 10% DMSO, 40% PEG300, and 5% Tween-80 in physiological saline.

- This compound Solution: Dissolve this compound in the vehicle to achieve the desired concentrations for injection. Prepare fresh on the day of administration.

- Administration: Administer a single dose of the this compound solution or vehicle via intraperitoneal (IP) injection.[1][2]

4. Observation and Data Collection:

- Mortality and General Condition: Observe the animals for mortality and any signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours post-injection) on the first day and daily thereafter for 14 days.[1][2]

- Body Weight: Measure and record the body weight of each mouse before administration and at specified time points (e.g., days 4, 8, and 15) throughout the study.[1][2]

5. Histopathology:

- At the end of the 14-day observation period, euthanize the surviving mice.[1][2]

- Perform a gross necropsy and collect major organs for histopathological examination to assess any tissue damage or abnormalities.[1][2] At doses of 250 and 500 mg/kg, thickening of the anterior lobe edge of the liver and adhesions between the liver and adjacent organs were observed, along with hypertrophy of centrilobular hepatocytes and inflammatory cell infiltration.[1][2]

Chronic Dosing in a Diabetes Mouse Model

This protocol is adapted from a study investigating the effect of this compound on the development of diabetes in Non-Obese Diabetic (NOD) mice.[3]

1. Animal Model:

- Species: Non-Obese Diabetic (NOD) mice.[3]

2. Dosing Regimen:

- Dosage: 30 mg/kg of this compound.[3]

- Frequency: Administer daily.[3]

- Duration: Treat for four consecutive weeks.[3]

- Route: Intraperitoneal (IP) injection.[3]

3. Preparation of this compound:

- Vehicle: Prepare a vehicle solution of PEG200, Cremophor EL, ethanol, and double-distilled water in a 7:1:1:1 ratio.[3]

- This compound Solution: Dissolve this compound in the vehicle to the final concentration.

4. Monitoring:

- Monitor the mice for the onset of diabetes by measuring blood glucose levels regularly.

- At the end of the study, tissues can be collected for histological analysis.

Signaling Pathways and Experimental Workflows